3'-(Benzyloxy)-4-ethynyl-3-fluoro-1,1'-biphenyl
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Overview
Description
3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with benzyloxy, ethynyl, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group might yield aldehydes or ketones, while substitution reactions could introduce various functional groups in place of the benzyloxy group.
Scientific Research Applications
3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
3’-(Benzyloxy)-4-ethynyl-1,1’-biphenyl: Lacks the fluoro group, which might affect its reactivity and applications.
3’-(Benzyloxy)-4-ethynyl-3-chloro-1,1’-biphenyl: Substitution of fluoro with chloro can lead to different chemical properties and reactivity.
3’-(Benzyloxy)-4-ethynyl-3-methyl-1,1’-biphenyl: The presence of a methyl group instead of fluoro can significantly alter its physical and chemical properties.
Uniqueness
The presence of the fluoro group in 3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl imparts unique electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-ethynyl-2-fluoro-4-(3-phenylmethoxyphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO/c1-2-17-11-12-19(14-21(17)22)18-9-6-10-20(13-18)23-15-16-7-4-3-5-8-16/h1,3-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCGWONABPNVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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